Cumyl-PICA
Overview
Description
. It was briefly available in New Zealand as an ingredient in legal synthetic cannabis products but was denied licensing approval due to adverse events in consumers.
Preparation Methods
The synthetic routes for CUMYL-PICA are not widely documented. it is derived from AM2201, a potent synthetic cannabinoid, by modifying the naphthoyl group and removing the alkyl-terminal fluorine atom .
Chemical Reactions Analysis
CUMYL-PICA likely undergoes various reactions typical of synthetic cannabinoids, including oxidation, reduction, and substitution. Common reagents and conditions are not well-established, but further research could elucidate these details. Major products resulting from these reactions remain to be fully characterized.
Scientific Research Applications
CUMYL-PICA’s scientific applications span several fields:
Chemistry: It serves as a valuable tool for cannabinoid receptor studies.
Biology: Researchers explore its effects on cellular signaling pathways.
Medicine: Although not approved for medical use, its pharmacological properties are of interest.
Industry: Its potential as a chemical probe or therapeutic agent warrants investigation.
Mechanism of Action
CUMYL-PICA acts as an agonist for cannabinoid receptors (CB1 and CB2). It binds with Ki values of 59.21 nM (CB1) and 136.38 nM (CB2) and exhibits EC50 values of 11.98 nM (CB1) and 16.2 nM (CB2) . The precise molecular targets and pathways involved require further exploration.
Comparison with Similar Compounds
CUMYL-PICA’s uniqueness lies in its structural modifications compared to other synthetic cannabinoids. While it shares similarities with SDB-006 and other related compounds, its specific features set it apart.
Properties
IUPAC Name |
1-pentyl-N-(2-phenylpropan-2-yl)indole-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O/c1-4-5-11-16-25-17-20(19-14-9-10-15-21(19)25)22(26)24-23(2,3)18-12-7-6-8-13-18/h6-10,12-15,17H,4-5,11,16H2,1-3H3,(H,24,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCXFMWJQOYCIQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)NC(C)(C)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601017202 | |
Record name | CUMYL-PICA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601017202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1400742-32-6 | |
Record name | N-(1-Methyl-1-phenylethyl)-1-pentyl-1H-indole-3-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1400742-32-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cumyl-PICA | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1400742326 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CUMYL-PICA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601017202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CUMYL-PICA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H4APZ90T9U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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